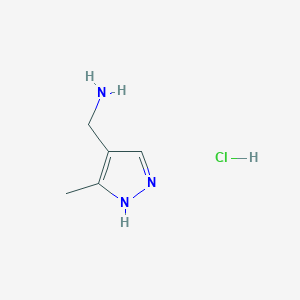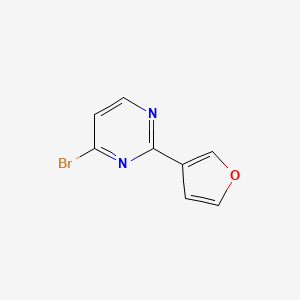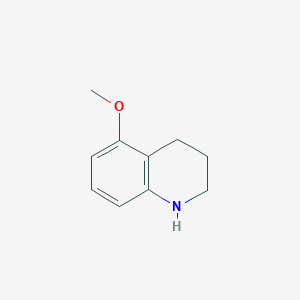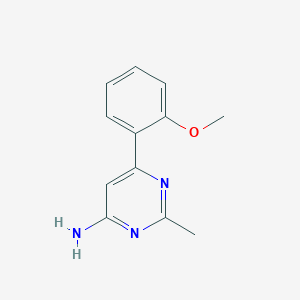
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as 3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine consists of a pyridine ring with a methyl group at the 3-position and a 2-trifluoromethylbenzoyl group at the 2-position .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as 3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Industry
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine: derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The introduction of Fluazifop-butyl , a derivative containing the trifluoromethylpyridine (TFMP) moiety, marked the beginning of the use of TFMP derivatives in agrochemicals. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives have been incorporated into several drugs. Five pharmaceutical products containing the TFMP group have received market approval, and numerous other candidates are currently undergoing clinical trials. The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these compounds .
Veterinary Medicine
The veterinary industry also benefits from the use of TFMP derivatives. Two veterinary products with the TFMP structure have been approved for market use. These compounds are used to enhance the health and well-being of animals, contributing to better animal husbandry practices .
Synthesis of Organic Compounds
TFMP derivatives serve as key intermediates in the synthesis of various organic compounds. Their unique properties facilitate the development of novel compounds with desired biological activities and physical properties, which are crucial in the discovery of new materials .
Development of Functional Materials
Advancements in the field of functional materials have been propelled by the incorporation of fluorine-containing moieties like TFMP. These materials exhibit unique characteristics that are leveraged in creating innovative products for various applications .
Crop Protection
Beyond pest control, TFMP derivatives play a significant role in overall crop protection. They contribute to the development of products that protect crops from diseases and environmental stress, ensuring food security and agricultural sustainability .
Biological Research
The biological activities of TFMP derivatives are a subject of ongoing research. The combination of fluorine’s physicochemical properties and the pyridine structure opens up possibilities for novel applications in biological systems, which could lead to breakthroughs in understanding cellular processes .
Chemical Properties Research
Research into the chemical properties of TFMP derivatives is vital for the discovery of new applications. The vapor-phase reaction of these compounds is an area of particular interest, as it can lead to the development of new methods for synthesizing fluorinated organic chemicals .
Future Directions
properties
IUPAC Name |
(3-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-4-8-18-12(9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTBBBXORLMKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)






![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)




